Carboxin sulfoxide
Description
Contextualization within Carboxin (B1668433) Metabolic Pathways
The metabolic journey of carboxin frequently leads to the formation of carboxin sulfoxide (B87167) through oxidation. This process occurs in various organisms and environmental compartments.
In Plants: Carboxin is absorbed by germinating seeds and moves upward within the plant. nih.gov During this process, it undergoes oxidation to form carboxin sulfoxide. nih.govagropages.com Some studies have noted that this oxidation does not typically proceed further to the sulfone form, oxycarboxin (B166467), in plants. agropages.com Research on peanuts has identified both this compound and oxycarboxin as metabolites. altascientific.cn
In Animals: In animal systems, such as rats and rabbits, the primary metabolic pathway for carboxin involves hydroxylation of the phenyl ring, followed by glucuronidation. agropages.com However, oxidation to this compound also occurs. nih.govnih.gov For instance, in dogs fed carboxin, oxidation to the sulfoxide was observed. nih.gov In rats, p-hydroxylated this compound has been identified as a major urinary metabolite. nih.gov
In Soil: Carboxin degrades rapidly in soil under aerobic conditions, with this compound being the predominant degradate. epa.govregulations.gov The formation of this compound is a quick process, and this metabolite is more persistent and mobile than the parent compound. altascientific.cnepa.gov Under anaerobic soil conditions, an interesting phenomenon has been observed where carboxin can be reformed from this compound. epa.govregulations.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO3S |
| Molar Mass | 251.3 g/mol |
| Melting Point | 120-121 °C |
| Boiling Point | 511.9 °C (Predicted) |
| Appearance | White to Off-White Solid |
Data sourced from ChemBK chembk.com
Significance as a Primary Environmental and Biological Metabolite
This compound's importance in research stems from its status as a major and persistent metabolite.
Environmental Persistence: In aerobic soil metabolism studies, carboxin has a short half-life of approximately 1.25 to 3 days. epa.govorst.edu However, its primary metabolite, this compound, is significantly more persistent. altascientific.cnepa.govregulations.gov For example, in one study, after 48 days, this compound accounted for 51.6% to 59.7% of the initially applied carboxin. regulations.gov This persistence means that the environmental presence of carboxin's effects may be prolonged through its sulfoxide metabolite.
Mobility: Both carboxin and this compound are considered to be mobile in soil, which raises the potential for them to leach into groundwater. epa.govorst.edu
Biological Activity: The core structure of the carboxin molecule remains intact in its major degradates, including this compound. regulations.gov This has led to the assumption that the toxicity and fungicidal activity of the degradates are likely comparable to the parent compound. epa.govregulations.gov In fact, both this compound and its further oxidized form, oxycarboxin, have been reported to possess bactericidal activity. altascientific.cn For risk assessment purposes, the definition of residual carboxin often includes carboxin itself, along with this compound and oxycarboxin. altascientific.cnsemanticscholar.org
Current Research Frontiers and Unresolved Questions
Current and future research on this compound is focused on several key areas to fill existing knowledge gaps.
Analytical Methodologies: A variety of analytical techniques have been developed to determine the levels of carboxin and its metabolites in different matrices. These include spectrophotometry, gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). altascientific.cnresearchgate.net The development of efficient and sensitive methods, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with UPLC-MS/MS, has been crucial for monitoring residues in food products like peanuts. altascientific.cnnih.gov
Comprehensive Risk Assessment: While the toxicity of carboxin is relatively low, the persistence and potential activity of this compound necessitate a more thorough understanding of its long-term ecological and health implications. wikipedia.orgepa.govregulations.gov The European Food Safety Authority (EFSA) has proposed a residue definition for risk assessment that includes carboxin and its sulfoxide and sulfone metabolites. semanticscholar.org However, data gaps remain, particularly concerning residue levels in processed commodities and the stability of these compounds in certain types of stored goods. semanticscholar.org
Degradation Dynamics: The transformation of carboxin to this compound and the potential for the reverse reaction under anaerobic conditions present a complex environmental fate. epa.govregulations.gov Further research is needed to fully elucidate the factors influencing these degradation and transformation pathways in various environmental settings. Studies have explored both abiotic and biotic degradation, with research showing that microorganisms like Pseudomonas aeruginosa can metabolize the fungicide. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Carboxin |
| This compound |
| Oxycarboxin (Carboxin sulfone) |
| Aniline (B41778) |
| Glucuronide |
| p-hydroxylated this compound |
| 2-[(2-hydroxyethyl)thio]acetoacetanilide enol |
| Ammonium (B1175870) |
| Nitrite |
| Thiram |
| Captan |
| Metalaxyl |
| Ipconazole |
| Imidacloprid |
| Carbendazim |
| Clothianidin |
| Trifloxystrobin |
| Triadimefon |
| Tebuconazole |
| Pyraclostrobin |
| Thiamethoxam |
| Permethrin |
| Boscalid (B143098) |
| Fluopyram |
| Penthiopyrad |
| Ethyl 2-chloroacetoacetate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-oxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-9-11(17(15)8-7-16-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXIHLNNJNITMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)CCO1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041531 | |
| Record name | Carboxin sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17757-70-9 | |
| Record name | Carboxin sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017757709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxin sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXIN SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8Z570YAVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Research on Biological Activity and Interaction
Elucidation of Molecular Targets and Pathways
The primary molecular target for carboxin (B1668433) and, by extension, carboxin sulfoxide (B87167), is the mitochondrial enzyme succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain. nih.govsci-hub.se This enzyme is a critical component in two central metabolic pathways: the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. frontiersin.orgmdpi.com
Fungal Mitochondrial Respiration Inhibition Studies
The inhibitory action of carboxin-related compounds on fungal mitochondrial respiration is a well-documented phenomenon. By targeting a key enzymatic complex, these fungicides effectively halt the primary energy-producing machinery of the fungal cell. medchemexpress.com
Carboxin sulfoxide's fungicidal activity originates from the binding of its parent molecule, carboxin, to the succinate dehydrogenase (SDH) complex. nih.gov SDH is composed of four subunits (SDHA, SDHB, SDHC, and SDHD). nih.gov Carboxamides like carboxin specifically target the ubiquinone-binding site (also known as the Qp-site), which is a hydrophobic pocket located at the interface of the SDHB, SDHC, and SDHD subunits. frontiersin.orgmdpi.comresearchgate.net
The binding is non-competitive with respect to succinate and is considered an allosteric effect, as it occurs at a site distinct from the succinate oxidation site on the SDHA subunit. nih.gov This interaction physically obstructs the binding of ubiquinone (Coenzyme Q), a crucial electron carrier in the respiratory chain. sci-hub.sefrontiersin.org The crystal structure of SDH with carboxin bound confirms its position within the quinone-binding pocket, elucidating the mechanism of inhibition. acs.org
The binding of carboxin-type molecules to the Qp-site of Complex II effectively blocks the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone. nih.govfrontiersin.org This action creates a bottleneck in the mitochondrial electron transport chain. SDH catalyzes the oxidation of succinate to fumarate (B1241708) and channels the resulting electrons into the respiratory chain. mdpi.com By inhibiting the reduction of ubiquinone, the flow of electrons from Complex II to Complex III is halted. mdpi.com
This disruption has severe bioenergetic consequences for the fungal cell. The blockage prevents the electron transport chain from functioning efficiently, which is a prerequisite for the generation of a proton motive force across the inner mitochondrial membrane. researchgate.net
The ultimate consequence of disrupting the electron transport chain is the severe impairment of adenosine (B11128) triphosphate (ATP) synthesis. nih.govchemicalbook.com The flow of electrons through the respiratory complexes (I, III, and IV) powers the pumping of protons from the mitochondrial matrix to the intermembrane space. This creates an electrochemical gradient, or proton motive force. The energy stored in this gradient is used by ATP synthase (Complex V) to produce the vast majority of the cell's ATP.
By preventing electrons from entering the ubiquinone pool via Complex II, the entire downstream process is inhibited. mdpi.com The lack of electron flow to Complexes III and IV diminishes the proton gradient, which in turn starves ATP synthase of the energy required to function. This leads to a rapid depletion of cellular ATP, depriving the fungus of the energy needed for vital processes like growth and proliferation, ultimately resulting in cell death. researchgate.netoup.com
Table 1: Summary of Mechanistic Effects on Fungal Respiration
| Mechanism Stage | Target/Process | Effect of Carboxin/Carboxin Sulfoxide | Reference |
|---|---|---|---|
| Binding | Succinate Dehydrogenase (Complex II) Qp-site | Binds to the ubiquinone-binding pocket, preventing the substrate (ubiquinone) from binding. | frontiersin.orgmdpi.comresearchgate.net |
| Electron Transport | Electron transfer from Fe-S clusters to Ubiquinone | Blocks the flow of electrons from Complex II to Complex III of the electron transport chain. | nih.govfrontiersin.orgmdpi.com |
| Energy Production | ATP Synthesis via Oxidative Phosphorylation | Inhibits the generation of the proton motive force, leading to a severe reduction in cellular ATP levels. | researchgate.netnih.govchemicalbook.comoup.com |
Investigations into Other Cellular Process Modulation
While the primary mode of action is clearly defined, research also considers other potential cellular impacts.
The main fungicidal activity of this compound and its parent compound is overwhelmingly attributed to the inhibition of mitochondrial respiration. Current scientific literature categorizes fungicides based on their specific modes of action. Succinate dehydrogenase inhibitors (SDHIs), like the carboxin family, are classified as respiration inhibitors. Other classes of fungicides are known to target different cellular processes, such as amino acid and protein synthesis. However, extensive research on carboxin's mechanism has not revealed a direct or significant secondary effect on the machinery of microbial protein synthesis. The cellular death is primarily a consequence of energy depletion rather than a direct inhibition of ribosome function or amino acid production.
Comparative Biological Efficacy and Mode of Action with Parent Carboxin
Carboxin, a systemic fungicide, and its primary metabolite, this compound, exhibit different biological efficacies. Carboxin is known to be a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain. nih.govwikipedia.org This inhibition disrupts the tricarboxylic acid (TCA) cycle and mitochondrial respiration in fungi, leading to their death. researchgate.netsci-hub.se The primary mode of action for Carboxin is the inhibition of this enzyme complex at or near the site of succinate oxidation. nih.gov
Carboxin undergoes oxidation in soil and plants to form this compound. nih.goveagri.org This transformation is a key factor in the differing biological activities of the two compounds. While Carboxin is highly effective against certain fungi, particularly Basidiomycetes like those causing smuts and rusts, its oxidation to this compound leads to a significant reduction in fungicidal activity. eagri.orgapsnet.org
Research has demonstrated a clear distinction in the fungicidal and fungistatic effects of Carboxin and its sulfoxide derivative. Carboxin itself displays a complex concentration-dependent effect. For instance, in studies on Ustilago nuda, the fungus causing loose smut of barley, lower concentrations of Carboxin (0.03 to 0.125 µg/ml) were found to be fungicidal, killing the apical cells of the hyphae. apsnet.org Conversely, higher concentrations (1 µg/ml or more) exhibited a fungistatic effect, where hyphal growth was halted without causing cell death. apsnet.org This paradoxical effect is not fully understood but may relate to the balance between the inhibition of cellular energy production and the induction of autolytic processes. apsnet.org
The fungicidal and fungistatic activities of these compounds are linked to their ability to inhibit succinate dehydrogenase. The parent Carboxin is a strong inhibitor, leading to a disruption of cellular respiration. nih.govwikipedia.org The reduced activity of this compound suggests a weaker interaction with the target enzyme.
Interactive Table: Comparative Efficacy of Carboxin and this compound
| Compound | Target Organism | Effect | Concentration | Reference |
| Carboxin | Ustilago nuda | Fungicidal | 0.03 - 0.125 µg/ml | apsnet.org |
| Carboxin | Ustilago nuda | Fungistatic | ≥ 1 µg/ml | apsnet.org |
| Carboxin | Ustilago maydis, Rhizoctonia solani | Fungistatic | Not specified | apsnet.org |
| This compound | Basidiomycetes | Low toxicity | Not specified | apsnet.org |
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological activity. mst.dk For Carboxin and its derivatives, QSAR studies help to understand how structural modifications, such as the oxidation to this compound, affect their fungicidal properties.
The core of Carboxin's activity lies in its ability to bind to the succinate dehydrogenase (SDH) enzyme. sci-hub.seresearchgate.net The structure of the N-phenyl group and the oxathiin ring are critical for this interaction. researchgate.net QSAR and molecular docking studies have shown that the binding of Carboxin-related compounds to the active site of SDH is a key determinant of their fungicidal potency. researchgate.net
The oxidation of the sulfur atom in the oxathiin ring to form this compound alters the electronic and steric properties of the molecule. This change likely reduces its binding affinity for the ubiquinone-binding site on the SDH enzyme, explaining its diminished fungicidal activity. eagri.orgapsnet.org While specific QSAR studies directly comparing Carboxin and this compound are not extensively detailed in the provided results, the principles of QSAR suggest that this structural change is the primary reason for the observed difference in efficacy.
General QSAR studies on carboxamides have highlighted the importance of hydrophobicity and the nature of substituents on the aromatic ring for fungicidal activity. researchgate.net The introduction of the sulfoxide group in this compound increases its polarity and water solubility compared to Carboxin, which could also influence its uptake and translocation within the plant, although it is the reduced enzyme inhibition that is the primary factor for its lower fungitoxicity. apsnet.org
The biological response to Carboxin is notably dependent on its concentration. As previously mentioned, studies on Ustilago nuda have revealed a paradoxical effect where lower concentrations are fungicidal, while higher concentrations are only fungistatic. apsnet.org This suggests a complex mechanism of action that goes beyond simple enzyme inhibition. At lower, fungicidal concentrations, it is hypothesized that while respiration is inhibited, enough cellular energy remains to fuel autolytic processes, leading to cell death. apsnet.org At higher, fungistatic concentrations, the near-complete shutdown of respiration may also halt these autolytic processes, resulting in a state of suspended growth. apsnet.org
In contrast, the concentration-dependent response of this compound is less pronounced due to its inherently lower toxicity. eagri.orgapsnet.org Even at higher concentrations, it does not exhibit the potent inhibitory effects of its parent compound. The primary factor influencing its biological response is its formation from Carboxin, which effectively lowers the concentration of the more active fungicide at the target site. apsnet.org
The table below summarizes the known concentration-dependent effects of Carboxin.
**Interactive Table: Concentration-Dependent Effects of Carboxin on *Ustilago nuda***
| Carboxin Concentration | Observed Effect | Cellular State | Reference |
| < 0.03 µg/ml | No effect | Sporelings unaffected | apsnet.org |
| 0.03 - 1 µg/ml | Fungicidal | Reduced growth and apical cell death | apsnet.org |
| ≥ 1 µg/ml | Fungistatic | Hyphal growth stopped, but apical cells remain alive | apsnet.org |
Metabolism and Environmental Transformation Pathways
Biotransformation of Carboxin (B1668433) to Carboxin Sulfoxide (B87167)
Carboxin undergoes oxidation in the environment and within plants to form carboxin sulfoxide and, to a lesser extent, carboxin sulfone (oxycarboxin). altascientific.cn this compound is a major and readily formed metabolite that demonstrates greater persistence and mobility in the environment than its parent compound, carboxin. altascientific.cnepa.gov
Aerobic Soil Metabolic Pathways and Kinetics
Under aerobic conditions in soil, carboxin rapidly degrades, primarily into this compound. epa.govnih.gov This transformation is a key feature of its environmental fate. regulations.govepa.gov
Studies have shown that carboxin has a short half-life in aerobic soil, with a mean of 1.25 days. epa.govnih.govregulations.govepa.govrayfull.com In two separate studies conducted in sandy loam soil, the half-life of oxathiin-labeled carboxin was determined to be 1.24 days. regulations.gov In these studies, this compound was the main degradation product, reaching maximum concentrations of 51.6% and 59.7% of the applied amount by the end of the 48-day studies. regulations.gov Conversely, this compound itself degrades more slowly, with reported half-lives of 82 and 92 days in sandy loam soil. regulations.gov
Interactive Data Table: Aerobic Soil Metabolism of Carboxin and this compound
| Compound | Soil Type | Half-Life (days) | Maximum Degradate Concentration (% of Applied) | Degradate |
| Carboxin | Sandy Loam | 1.25 (mean) | 51.6 - 59.7 | This compound |
| Carboxin | Sandy Loam | 1.24 | Not specified | This compound |
| This compound | Sandy Loam | 82 - 92 | Not applicable | Not applicable |
The formation of this compound is influenced by the properties of the soil. While specific quantitative relationships are not extensively detailed in the provided search results, the rapid degradation of carboxin to this compound has been consistently observed in sandy loam soils. nih.govregulations.govechemi.com The mobility of both carboxin and this compound suggests a potential for leaching in soil. orst.edu The adsorption of carboxin to soil is low, which contributes to its mobility. echemi.com
Anaerobic Soil Metabolism and Reversion Dynamics
The degradation of carboxin is significantly slower under anaerobic conditions compared to aerobic conditions. epa.govregulations.gov
A notable aspect of anaerobic metabolism is the potential for this compound to revert to carboxin. epa.gov In two anaerobic soil metabolism studies focusing on this compound, carboxin was identified as the major degradation product, indicating this reverse transformation can occur under anaerobic conditions. epa.gov The degradation half-life of carboxin in anaerobic soil is considerably longer, with a mean of 129 days. epa.govnih.govrayfull.comechemi.com
Interactive Data Table: Anaerobic Soil Metabolism of Carboxin
| Condition | Mean Half-Life (days) | Major Degradate |
| Anaerobic Soil | 129 | This compound |
Aqueous Metabolism Studies (Aerobic and Anaerobic)
In aqueous environments, the degradation rates of carboxin also differ between aerobic and anaerobic conditions. Limited data show that degradation is slower in anaerobic aquatic systems. epa.gov The half-life of carboxin in an aerobic aquatic metabolism study was 31 days, while in an anaerobic aquatic metabolism study, it was 245 days. epa.gov There is also evidence that carboxin can degrade through direct oxidation in aqueous systems where dissolved oxygen is present. epa.gov Hydrolysis is not a significant degradation pathway for carboxin at various pH levels. epa.govregulations.gov However, aqueous photolysis is rapid, with a half-life of 1.5 hours under a xenon arc lamp. epa.govregulations.gov
Interactive Data Table: Aqueous Metabolism of Carboxin
| Condition | Half-Life (days) | Degradation Pathway |
| Aerobic Aquatic | 31 | Metabolism |
| Anaerobic Aquatic | 245 | Metabolism |
| Aqueous Photolysis | 1.5 hours | Photolysis |
| Hydrolysis (pH 5, 7, 9) | Stable | Not a significant pathway |
Plant and Animal Metabolic Conversion Processes
In both plants and animals, carboxin is readily oxidized to form this compound. nih.gov
In Plants: Carboxin and its sulfoxide are absorbed by the germinating seeds of plants and transported upwards through the transpiration system into the lower stem and early leaves. nih.govnih.gov While carboxin itself does not typically move into new growth as the plant develops, its more stable metabolite, this compound, can be found systemically throughout the plant. nih.govorst.edu The presence of this compound in plants can result from both absorption from the soil and internal oxidation of the parent compound. orst.edu Studies on wheat have shown that the major metabolites are this compound and carboxin sulfone. govinfo.gov In bean plants, a significant portion of the fungicide residue in the roots was found to be in an acetone-insoluble form, and in barley, carboxin-lignin complexes have been observed in the leaves. nih.gov
In Animals: When ingested by animals such as rats and dogs, carboxin is extensively metabolized. nih.gov A significant metabolic pathway is the oxidation to this compound. nih.gov In rats, major urinary metabolites include p-hydroxylated this compound. nih.gov Animals tend to excrete carboxin and its degradation products rapidly, with no significant accumulation in tissues. nih.govorst.edu
Microbial Mediated Biotransformation
Microorganisms play a crucial role in the transformation of this compound in the environment. Various fungal, bacterial, and algal species have been shown to metabolize this compound.
The fungus Rhizopus japonicus has been shown to degrade carboxin. nih.govannualreviews.org Within three weeks of incubation, 90% of the carboxin in a culture of Rhizopus japonicus was degraded to butyranilide. annualreviews.orgreferencecitationanalysis.com While this study focused on the parent compound, the initial oxidation to this compound is a common step in microbial metabolism. Other fungi, such as Ustilago maydis, Trametes versicolor, and Aspergillus niger, are also capable of oxidizing carboxin to its sulfoxide and sulfone forms. epa.gov
Table 1: Fungal Metabolism of Carboxin
| Fungal Species | Metabolite(s) | Reference(s) |
| Rhizopus japonicus | Butyranilide | annualreviews.orgreferencecitationanalysis.com |
| Ustilago maydis | This compound, Carboxin sulfone | epa.gov |
| Trametes versicolor | This compound, Carboxin sulfone | epa.gov |
| Aspergillus niger | This compound, Carboxin sulfone | epa.gov |
Several bacterial species are capable of degrading carboxin and its metabolites.
Pseudomonas aeruginosa : This bacterium metabolizes carboxin, leading to the production of inorganic compounds like ammonium (B1175870) and nitrite. researchgate.net Minor degradation pathways include oxidation to this compound and hydrolytic ring-opening. researchgate.net Another species of Pseudomonas has been found to degrade carboxin to 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid-4,4-dioxide and aniline (B41778). epa.gov
Bacillus cereus : In the presence of sludge in river water, Bacillus cereus has been observed to oxidize carboxin to its sulfoxide and sulfone analogs. epa.gov
Delftia sp. HFL-1 : This novel bacterial strain can utilize carboxin as a carbon source for growth. nih.gov It completely degrades 50 mg/L of carboxin and its metabolite, aniline, within 24 hours. nih.gov The proposed pathway involves the initial hydrolysis of carboxin to aniline, which is then further metabolized. nih.gov
Table 2: Bacterial Metabolism of Carboxin and its Metabolites
| Bacterial Species | Key Metabolic Action | Resulting Products | Reference(s) |
| Pseudomonas aeruginosa | Metabolizes carboxin | Ammonium, nitrite, this compound | researchgate.net |
| Bacillus cereus | Oxidizes carboxin | This compound, Carboxin sulfone | epa.gov |
| Delftia sp. HFL-1 | Degrades carboxin and aniline | Complete degradation to precursors of the tricarboxylic acid cycle | nih.gov |
Blue-green algae, also known as cyanobacteria, contribute significantly to the degradation of carboxin and its metabolites in aquatic and soil environments. Species such as Anabaena, Nostoc, and Tolypothrix have been shown to extensively degrade both carboxin and oxycarboxin (B166467) (carboxin sulfone). nih.govnih.gov The green alga Chlorella vulgaris also demonstrates the ability to degrade these compounds. nih.gov
Further Degradation Pathways of this compound
This compound is not the final endpoint in the environmental degradation of carboxin. It can be further transformed, most notably through oxidation.
Formation of Carboxin Sulfone (Oxycarboxin)
A primary degradation pathway for this compound is its oxidation to carboxin sulfone, also known as oxycarboxin. regulations.govepa.gov This transformation occurs in both soil and water. orst.edu In aerobic soil metabolism studies of this compound, carboxin sulfone was identified as the primary degradate, reaching maximum concentrations at the end of the 120-day study period. regulations.gov Under anaerobic conditions, however, this compound and carboxin sulfone are more stable. epa.govepa.gov Interestingly, under anaerobic soil conditions, carboxin can be reformed from this compound. epa.govepa.gov
The formation of carboxin sulfone is significant as it is also a registered fungicide with its own toxicological profile. nih.govregulations.gov The persistence and mobility of both this compound and carboxin sulfone are important factors in assessing the long-term environmental impact of carboxin use. regulations.govorst.edu
Identification of Additional Polar and Non-Polar Metabolites
The transformation of carboxin in the environment leads to the formation of its primary and more persistent metabolite, this compound. epa.govregulations.gov Further degradation of this compound results in a variety of additional metabolites under different environmental conditions.
Under aerobic soil conditions, this compound can be further oxidized to form oxycarboxin , also known as carboxin sulfone. regulations.gov In studies of the parent compound carboxin, other related metabolites have been identified, such as p-hydroxy this compound. epa.gov
In anaerobic soil metabolism studies of carboxin, a distinct degradate identified as "-vinyl sulfinyl acetanilide" was observed. regulations.govepa.gov Additionally, under certain biotic conditions, hydrolytic ring-opening of the parent compound can lead to the formation of 2-[(2-hydroxyethyl)thio]acetoacetanilide enol. researchgate.netresearchgate.net A significant transformation pathway for this compound under anaerobic conditions is its reduction back to the parent compound, carboxin. epa.govregulations.gov
The following table summarizes the key metabolites identified during the transformation of carboxin and this compound.
| Precursor | Condition | Metabolite | Citation |
| This compound | Aerobic Soil | Oxycarboxin (Carboxin Sulfone) | regulations.gov |
| This compound | Anaerobic Soil | Carboxin | epa.govregulations.gov |
| Carboxin | Anaerobic Soil | "-vinyl sulfinyl acetanilide" | regulations.govepa.gov |
| Carboxin | Aerobic Soil | p-hydroxy this compound | epa.gov |
Mineralization to Carbon Dioxide
The mineralization of the carboxin structure to carbon dioxide (CO₂) appears to be a minor degradation pathway. In aerobic soil metabolism studies of the parent compound, carboxin, less than 2% of the applied radioactivity was mineralized to CO₂ after 48 days. regulations.gov Similarly, in other studies, CO₂ was found only as a minor product. epa.govorst.edu This suggests that the oxathiin ring is relatively stable and does not readily undergo complete breakdown to inorganic compounds in the environment.
Abiotic Transformation Processes
Photolytic Degradation Rates and Mechanisms
While the parent compound, carboxin, undergoes rapid aqueous photolysis with a half-life of about 1.5 hours, data specifically on the photolytic degradation of this compound is less detailed. epa.gov The photolysis of carboxin on soil surfaces, which is accelerated by moisture, primarily yields this compound. researchgate.netcqvip.com During the aqueous photolysis of carboxin, this compound is formed as a major product, reaching a maximum concentration of 20.4% after 7 hours of irradiation before its concentration begins to decrease, indicating it also undergoes subsequent degradation. regulations.gov
Hydrolytic Stability Assessments
This compound is stable to hydrolysis under neutral to acidic conditions. herts.ac.uk Regulatory studies show it is stable at pH 5 and pH 7. herts.ac.uk However, it undergoes degradation under alkaline conditions, with a reported half-life (DT₅₀) of 4.92 days at pH 10 and 22°C. herts.ac.uk This contrasts with its parent compound, carboxin, which shows no evidence of degradation by hydrolysis at any environmentally relevant pH. epa.govregulations.gov
Environmental Fate and Transport Dynamics
Environmental Persistence in Various Compartments
This compound is significantly more persistent in the environment than its parent compound, carboxin. epa.govregulations.gov While carboxin degrades rapidly in aerobic soil with a half-life of approximately 1.25 to 3 days, this compound is a major, persistent degradate. epa.govepa.govorst.edu
In Soil:
Aerobic: this compound is the primary degradate of carboxin in aerobic soil and is substantially more persistent. regulations.gov In one study, it degraded with a half-life ranging from 8.5 to 53.1 days. herts.ac.uk
Anaerobic: Under anaerobic conditions, this compound is also persistent. epa.gov Studies have shown that after 56 days in anaerobic sandy soil, 49.5% of the applied this compound was still present. epa.govepa.gov A key transformation under these conditions is the conversion back to carboxin. epa.govregulations.gov
In Water/Sediment Systems:
this compound demonstrates moderate persistence in aquatic environments. The degradation half-life in a water-sediment system was reported to be 30 days, with the half-life in the water phase alone being 15.6 days. herts.ac.uk This is slower than the parent compound's aerobic aquatic metabolism half-life of 31 days but faster than its anaerobic aquatic half-life of 245 days. epa.gov
The following table provides a summary of the environmental persistence of this compound.
| Compartment | Condition | Half-life (DT₅₀) | Citation |
| Soil | Aerobic | 8.5 - 53.1 days | herts.ac.uk |
| Soil | Anaerobic | >56 days (49.5% remaining) | epa.govepa.gov |
| Water-Sediment System | Not Specified | 30 days | herts.ac.uk |
| Water Phase Only | Not Specified | 15.6 days | herts.ac.uk |
Mobility and Leaching Potential in Soil and Aquatic Systems
This compound, a primary and more persistent degradation product of the fungicide carboxin, demonstrates significant mobility in soil and has the potential to leach into groundwater. regulations.govepa.govorst.edualtascientific.cn Its mobility is considered greater than that of its parent compound. epa.gov This mobility is a key factor in its environmental fate, suggesting a potential for contamination of water resources. epa.govepa.gov
Laboratory studies have consistently shown that this compound is mobile in various soil types, including sandy loam, silt loam, and clay loam. epa.gov Soil thin-layer chromatography data indicated that both this compound and the minor degradate carboxin sulfone are mobile, with Rf values of 0.9, 0.78, and 0.67 in sandy loam, silt loam, and clay loam soils, respectively. epa.gov The Freundlich adsorption coefficient (K) for the parent carboxin was found to be low at 0.78, indicating a low potential for adsorption to sandy loam soil and a corresponding high mobility, a characteristic shared by its sulfoxide metabolite. epa.govnih.gov
Leaching studies further confirm the mobility of this compound. In an aged soil column leaching study using sandy soil, 17% of the applied radioactivity from aged carboxin residues leached through a 12-inch column. regulations.govepa.gov The leachate contained carboxin, this compound, and carboxin sulfone, with this compound being the most significant component, accounting for 3.3% of the applied radioactivity. epa.gov Another laboratory experiment on a clay loam soil column also demonstrated that both carboxin and this compound were very mobile. epa.govepa.gov The detection of aged carboxin residues at a depth of 11 inches one year after application indicates that the residues, including the sulfoxide, are both persistent and mobile. epa.gov
Given its persistence and mobility, this compound is considered a potential groundwater contaminant. regulations.govorst.edu While the rapid degradation of the parent compound carboxin in aerobic soil conditions limits its own leaching potential, the formation of the more stable and mobile this compound means that the risk of groundwater contamination persists. regulations.govhc-sc.gc.ca
Table 1: Leaching of Carboxin and its Metabolites in an Aged Sandy Soil Column Study
| Compound | Percentage of Applied Radioactivity in Leachate |
|---|---|
| This compound | 3.3% |
| Carboxin Sulfone | 0.5% |
| Carboxin | 0.3% |
| Total Leached | **~17%*** |
Note: Total leached radioactivity after 45 days. The column was aged for 33 days prior to leaching. regulations.govepa.gov
Table 2: Soil Mobility Parameters
| Compound/Parameter | Value | Soil Type | Implication | Source |
|---|---|---|---|---|
| Carboxin Koc | 71 L/kg | Not specified | High Mobility | nih.gov |
| Carboxin Freundlich K | 0.78 | Sandy Loam | Low Adsorption / High Mobility | epa.gov |
| This compound Rf | 0.9 | Sandy Loam | High Mobility | epa.gov |
| This compound Rf | 0.78 | Silt Loam | High Mobility | epa.gov |
| This compound Rf | 0.67 | Clay Loam | High Mobility | epa.gov |
Runoff and Volatilization Pathways
Runoff
Runoff from treated agricultural sites is a primary pathway for the transport of carboxin residues, including this compound, into surface water bodies. regulations.govepa.gov Although the parent compound, carboxin, is used as a seed treatment and is generally incorporated into the soil, its metabolites can be transported via surface water flow. epa.govcornell.edu The mobility of this compound in soil contributes to its potential to be carried in runoff water and eroded soil particles. hc-sc.gc.cacornell.edu
The U.S. Environmental Protection Agency (EPA) has identified that this compound may run off into surface water. hc-sc.gc.ca Models used to estimate environmental concentrations consider runoff as a significant route of exposure to aquatic environments. epa.gov To mitigate this, label language for carboxin products often includes advisories to avoid application when rainfall is imminent to reduce runoff. regulations.gov
Volatilization
Volatilization is not considered a significant dissipation pathway for carboxin and its metabolites from soil or water surfaces. nih.govechemi.com The Henry's Law constant for carboxin is estimated to be very low (3.2 x 10⁻¹⁰ atm-cu m/mole), which indicates the compound is essentially nonvolatile from water surfaces. nih.govechemi.com Similarly, based on its low vapor pressure (1.5 x 10⁻⁷ mm Hg), carboxin is not expected to volatilize from dry soil surfaces. nih.govechemi.com While specific data for this compound's vapor pressure and Henry's law constant are not as readily available, its structural similarity to carboxin and its transformation product oxycarboxin (which also has a very low potential for volatilization) suggests that volatilization is not a major environmental transport route for this compound. nih.govherts.ac.uk
Fungal Resistance Mechanisms and Evolution
Incidence and Molecular Characterization of Carboxin (B1668433) Sulfoxide (B87167) Resistance
The monitoring and characterization of resistance in fungal populations are crucial for effective and sustainable disease control. The incidence of resistance to carboxin has been documented in both field and laboratory settings, providing valuable insights into the evolution of fungicide resistance.
Documentation of Resistance in Field Isolates (e.g., Ustilago nuda)
Resistance to carboxin in field isolates of Ustilago nuda, the causal agent of loose smut of barley, has been reported in several countries, including France, Canada, and Italy. nih.govresearchgate.net Studies on European field isolates of U. nuda demonstrated that resistance to carboxin is controlled by a single gene. researchgate.netnih.gov Crosses between carboxin-resistant European isolates and a carboxin-sensitive North American isolate revealed a 1:1 segregation of resistance in the resulting meiotic tetrads, confirming monogenic inheritance. researchgate.netnih.gov In Italy, the failure of carboxin-based seed treatments to control loose smut in barley led to the isolation of a resistant U. nuda strain. researchgate.net Germination tests on media amended with carboxin confirmed the resistance of this isolate compared to a wild-type Canadian isolate. researchgate.net
**Table 1: Documented Field Resistance to Carboxin in *Ustilago nuda***
| Location | Year of Report | Method of Confirmation | Genetic Basis |
|---|---|---|---|
| France | 1990 | Field observations and in vitro tests. apsnet.org | Not specified in the provided text. |
| Canada | 2000 | In vitro and in planta assays. nih.govresearchgate.net | Monogenic inheritance (CBX1R gene). researchgate.netnih.gov |
| Italy | 2005 | In planta assays and germination tests. researchgate.net | Not specified in the provided text. |
Laboratory Selection and Induction of Resistance
Laboratory studies have been instrumental in understanding the potential for resistance development and the molecular changes that confer it. UV mutagenesis has been a common technique to induce and select for carboxin-resistant mutants in various fungal species. nih.govfrontiersin.org For instance, in Mycosphaerella graminicola, the causative agent of Septoria tritici blotch of wheat, UV mutagenesis was used to generate mutants with resistance to a range of carboxamides, including carboxin. nih.gov This approach has allowed for the identification of numerous amino acid substitutions in the target enzyme, succinate (B1194679) dehydrogenase, that lead to reduced sensitivity. nih.govresearchgate.net Similarly, carboxin resistance has been induced in Aspergillus oryzae through mutagenesis, leading to the identification of mutations in genes encoding different subunits of the succinate dehydrogenase enzyme. nih.gov These laboratory-selected mutants provide a valuable resource for studying the specific genetic changes responsible for resistance and their functional consequences.
Genetic and Biochemical Basis of Resistance
The primary mechanism of resistance to carboxin and other SDHI fungicides involves modifications to the target enzyme, succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain. plant-protection.netfrontiersin.org
Identification of Target Site Mutations in Succinate Dehydrogenase (e.g., iron-sulfur protein subunit)
The SDH enzyme is composed of four subunits: A, B, C, and D. plant-protection.net Carboxin specifically inhibits the enzyme by binding to the ubiquinone-binding pocket (Qp site), which is formed by the SdhB, SdhC, and SdhD subunits. rothamsted.ac.uk Mutations in the genes encoding these subunits can lead to reduced fungicide binding and, consequently, resistance.
A significant body of research has focused on the iron-sulfur protein subunit (SdhB). In Mycosphaerella graminicola, a single amino acid substitution in the third cysteine-rich domain of the SdhB protein was found to confer resistance to carboxin. nih.gov This was confirmed by cloning the gene, sequencing it, and identifying the mutation. Further confirmation was obtained by constructing a gene with the specific mutation and demonstrating that it conferred carboxin resistance when transformed into a sensitive wild-type strain. nih.gov Similarly, in Ustilago maydis, a mutation in the gene encoding the iron-sulfur protein subunit of succinate dehydrogenase was identified in a carboxin-resistant strain. nih.gov
Mutations conferring resistance are not limited to the SdhB subunit. In Aspergillus oryzae, mutations in the genes for the SdhB, SdhC, and SdhD subunits were all found to be independently responsible for carboxin resistance. nih.gov
Analysis of Amino Acid Substitutions and Their Impact on Enzyme Function
The specific amino acid substitutions resulting from mutations in the SDH genes have a direct impact on the structure and function of the enzyme, altering its sensitivity to carboxin.
In Mycosphaerella graminicola, mutations in the SdhB subunit led to the conversion of a highly conserved histidine residue to either a tyrosine or a leucine (B10760876). nih.gov This histidine is located in a region associated with the [3Fe-4S] iron-sulfur center, which is crucial for electron transport. nih.gov The substitution of this residue disrupts the binding of carboxin, thereby reducing its inhibitory effect. In Ustilago maydis, a similar substitution of a leucine for a histidine residue in the third cysteine-rich cluster of the iron-sulfur protein was linked to carboxin resistance. nih.gov
A wide array of amino acid substitutions in the SdhB, SdhC, and SdhD subunits have been identified in laboratory-generated mutants of M. graminicola. nih.govresearchgate.net For example, substitutions at codon 267 of the SdhB subunit (H267Y/L) were shown to affect sensitivity to carboxin. rothamsted.ac.uk Interestingly, different substitutions can lead to varying levels of resistance and even cross-resistance or negative cross-resistance to other SDHI fungicides. nih.govrothamsted.ac.uk For instance, the SdhB-H267Y substitution in M. graminicola increased sensitivity to another SDHI, fluopyram. rothamsted.ac.uk
Table 2: Key Amino Acid Substitutions Conferring Carboxin Resistance
| Fungal Species | SDH Subunit | Original Amino Acid | Substituted Amino Acid | Reference |
|---|---|---|---|---|
| Mycosphaerella graminicola | SdhB | Histidine (H) | Tyrosine (Y) or Leucine (L) | nih.gov |
| Ustilago maydis | SdhB | Histidine (H) | Leucine (L) | nih.gov |
| Mycosphaerella graminicola | SdhB | Histidine (H) at codon 267 | Tyrosine (Y) or Leucine (L) | nih.govrothamsted.ac.uk |
| Mycosphaerella graminicola | SdhB | Asparagine (N) at codon 225 | Threonine (T) | rothamsted.ac.uk |
| Mycosphaerella graminicola | SdhC | Threonine (T) at codon 79 | Isoleucine (I) | rothamsted.ac.uk |
| Mycosphaerella graminicola | SdhC | Serine (S) at codon 83 | Glycine (G) | rothamsted.ac.uk |
| Mycosphaerella graminicola | SdhC | Histidine (H) at codon 152 | Arginine (R) | rothamsted.ac.uk |
| Aspergillus oryzae | SdhB, SdhC, SdhD | Various | Various | nih.gov |
Gene Expression and Regulation in Resistant Strains
While target site mutations are the primary mechanism of resistance, changes in gene expression can also play a role. In some cases, increased expression of the target gene could potentially lead to higher levels of the enzyme, requiring more fungicide to achieve inhibition.
Studies on Corynespora cassiicola have shown that in double mutants with mutations in both SdhB and SdhD subunits, the expression of the SDH genes can be altered. mdpi.com For example, in a double mutant with B-I280V and D-D95E substitutions, the expression of the FaSdhC1 gene was dramatically increased by more than 100-fold compared to the parent strain. mdpi.com
Furthermore, transcriptomic analysis of fungicide-resistant fungal strains has revealed broader changes in gene expression. In carbendazim-resistant mutants of the Fusarium species complex, genes associated with oxidation-reduction processes, ATP binding, and transmembrane transport showed significant changes in expression. nih.gov The upregulation of genes involved in detoxification and drug efflux transporters can also contribute to a resistant phenotype. nih.gov While this research was not specific to carboxin sulfoxide, it highlights the complex regulatory networks that can be involved in fungicide resistance, which may also be relevant for SDHI resistance. Further research is needed to fully elucidate the role of gene expression and regulation in this compound resistance across different fungal species.
Cross-Resistance Patterns and Their Implications
Cross-resistance occurs when a fungal strain develops resistance to one fungicide and, as a result, also exhibits resistance to other fungicides with the same or a similar mode of action. In the context of this compound, this phenomenon is particularly relevant to other SDHIs.
Fungi that have developed resistance to carboxin often show varying degrees of cross-resistance to other SDHIs. This is because these fungicides all target the same enzyme complex. frac.info Mutations in the sdhB, sdhC, and sdhD genes, which encode subunits of the succinate dehydrogenase enzyme, are frequently responsible for this resistance. nih.govapsnet.org
For instance, studies on Botrytis cinerea, the fungus causing gray mold, have revealed that mutations conferring resistance to the SDHI boscalid (B143098) can also lead to cross-resistance to carboxin. ebi.ac.uk Specific amino acid substitutions in the SdhB subunit, such as P225T/L/F, N230I, and H272Y/R/L, have been shown to affect the binding of various carboxamides, including carboxin. ebi.ac.uk Similarly, mutations in the sdhB and sdhD genes of Corynespora cassiicola that confer resistance to boscalid can also result in cross-resistance to carboxin. researchgate.net
The patterns of cross-resistance are not always uniform. Some mutations may confer high resistance to certain SDHIs while having a lesser effect on others. For example, in Botrytis cinerea, mutations at the H272 position of the SdhB subunit showed differential effects on susceptibility to various SDHIs. ebi.ac.uk While the SdhB(H272R) mutation conferred resistance to most tested SDHIs, it did not affect sensitivity to fluopyram. ebi.ac.uk Conversely, the SdhB(H272Y) mutation led to hypersensitivity to fluopyram. ebi.ac.uk
Research on Aspergillus oryzae has also demonstrated that different carboxin-resistant mutants exhibit distinct sensitivity patterns to other related fungicides. ebi.ac.uk This variability provides valuable insights into the molecular interactions between the SDH enzyme and different fungicide molecules.
Interactive Data Table: Cross-Resistance of Fungal Pathogens to SDHIs
| Fungal Pathogen | SDHI Fungicide | Resistance Level | Reference |
|---|---|---|---|
| Botrytis cinerea | Boscalid | High | ebi.ac.uk |
| Botrytis cinerea | Carboxin | Moderate | frontiersin.org |
| Botrytis cinerea | Fluopyram | Hypersensitive (with some mutations) | ebi.ac.ukfrontiersin.org |
| Corynespora cassiicola | Boscalid | High | researchgate.net |
| Corynespora cassiicola | Carboxin | Cross-resistant | researchgate.net |
| Aspergillus oryzae | Carboxin | High | ebi.ac.uk |
The implications of these cross-resistance patterns are significant for disease management. The development of resistance to one SDHI can compromise the effectiveness of the entire chemical group, limiting the options for fungal control. nzpps.org
Strategies for Resistance Management and Countermeasures
Given the risk of resistance development, implementing robust resistance management strategies is crucial to preserve the efficacy of carboxin and other SDHIs. The Fungicide Resistance Action Committee (FRAC) classifies SDHIs as being at a medium to high risk for resistance development. nzpps.org
Key strategies for managing resistance to SDHI fungicides include:
Alternation and Mixtures: One of the most common approaches is to alternate applications of SDHI fungicides with fungicides from different chemical groups that have different modes of action. croplife.co.za Tank-mixing SDHIs with a multi-site fungicide is also a recommended practice. croplife.co.za
Limiting the Number of Applications: Reducing the number of SDHI applications per season minimizes the selection pressure on fungal populations, thereby slowing the development of resistance. frac.info FRAC provides specific recommendations on the maximum number of SDHI applications per crop per year. frac.info
Preventative Applications: Applying SDHIs preventatively, before the onset of disease or in the very early stages of infection, can be more effective and reduce the likelihood of resistance emerging. frac.infofrac.info
Monitoring: Regular monitoring of fungal populations for shifts in sensitivity to SDHIs is essential for early detection of resistance. nzpps.org This allows for timely adjustments to disease management programs.
By implementing these strategies, the development and spread of resistance to this compound and other SDHIs can be delayed, ensuring their continued value in protecting crops from fungal diseases.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Carboxin (B1668433) Sulfoxide (B87167) Quantification
Chromatographic methods are central to the separation and quantification of carboxin sulfoxide from various samples. These techniques offer high resolution and sensitivity, making them ideal for residue analysis.
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands as a premier technique for the determination of this compound. altascientific.cn This method provides exceptional sensitivity and selectivity, allowing for the quantification of trace levels of the compound in diverse and complex matrices such as peanuts, animal tissues, and other foodstuffs. altascientific.cnresearchgate.net The methodology typically involves a sample extraction process, often based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by instrumental analysis. altascientific.cn
The UPLC system utilizes columns with sub-2 µm particles to achieve rapid and highly efficient separations. altascientific.cneurl-pesticides.eu this compound is often analyzed concurrently with its parent compound, carboxin, and another metabolite, oxycarboxin (B166467). altascientific.cn Detection by tandem mass spectrometry is typically performed in the Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity by monitoring a specific precursor-to-product ion transition for the target analyte. altascientific.cnfstjournal.com.br In a study on peanut samples, this compound had a retention time of 1.66 minutes. altascientific.cn
Table 1: Example of UPLC-MS/MS Instrumental Parameters for this compound Analysis
| Parameter | Setting | Source(s) |
|---|---|---|
| Chromatography System | Waters ACQUITY UPLC | altascientific.cn |
| Analytical Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8-μm) | altascientific.cn |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water | altascientific.cn |
| Flow Rate | 300 µL/min | altascientific.cn |
| Injection Volume | 3 µL | altascientific.cn |
| Mass Spectrometer | Waters Xevo TQ-S | altascientific.cn |
| Ionization Mode | Electrospray Ionization (ESI), Positive | altascientific.cnfstjournal.com.br |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | altascientific.cn |
High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of this compound. epa.govresearchgate.net While often superseded by UPLC-MS/MS for ultra-trace analysis, HPLC remains a valuable tool, particularly when coupled with detectors like Ultraviolet (UV) or Diode Array Detectors (DAD). researchgate.netthaiscience.info The method is suitable for determining residues in various agricultural products, including cabbages and soybeans. researchgate.netthaiscience.info
The separation is typically achieved on reversed-phase columns, most commonly C18. thaiscience.infocmu.ac.th Isocratic or gradient elution with a mobile phase consisting of acetonitrile and water is a common approach. thaiscience.infocmu.ac.th UV detection is effective for quantification, with specific wavelengths chosen to maximize sensitivity for the analytes of interest. thaiscience.info Method validation typically demonstrates good linearity, precision, and recovery, with Limits of Detection (LOD) in the low µg/mL range. thaiscience.info
Table 2: Typical HPLC Operating Conditions for Analysis
| Parameter | Setting | Source(s) |
|---|---|---|
| Analytical Column | µBondpak C18 (4.0 x 125 mm, 5 micron) | cmu.ac.th |
| Mobile Phase | 25% Acetonitrile in Water (v/v) | thaiscience.info |
| Flow Rate | 0.8 mL/min | thaiscience.info |
| Detector | UV Detector | thaiscience.info |
| Detection Wavelength | 205 nm | thaiscience.info |
Spectrophotometric and Spectroscopic Approaches
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound, complementing the quantitative data generated by chromatography.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural identification of chemical compounds, including metabolites like this compound. foodandnutritionjournal.org It is particularly crucial for unambiguously confirming the identity of a substance, which can be challenging with other methods, especially when dealing with isomers. mdpi.com
NMR has been used to confirm the transformation of carboxin into its sulfoxide metabolite in soil studies. researchgate.net Analysis using techniques such as 1H NMR and 13C NMR allows for the precise mapping of the molecule's structure. frontiersin.org Publicly available spectral data, such as the 13C NMR spectrum for this compound, supports its identification. nih.gov This ability to provide detailed structural information makes NMR an essential tool in metabolic studies and for the characterization of reference materials. foodandnutritionjournal.orgbruker.com
UV-Vis spectrophotometry is a simple, non-destructive, and widely accessible analytical technique that measures the absorption of ultraviolet and visible light by a substance. sci-hub.semrclab.com Its primary application in the context of this compound analysis is as a detection method integrated into HPLC systems (HPLC-UV). thaiscience.inforesearchgate.net
In this setup, the spectrophotometer measures the absorbance of the column eluent at a specific wavelength, allowing for the detection and quantification of the analyte as it elutes from the column. thaiscience.info While direct UV-Vis analysis of isolated this compound is possible, its use as a standalone quantitative technique is less common for complex samples compared to chromatographic methods. It is important to note that the UV absorption spectrum is specific to the chemical structure; for instance, the parent compound carboxin exhibits absorption maxima at 245 and 285 nm in an aqueous solution. nih.gov
Development and Validation of Analytical Reference Standards
The accuracy and reliability of any quantitative analysis depend heavily on the availability of high-purity, certified analytical reference standards. regulations.gov For this compound, the development and validation of these standards are critical steps that underpin regulatory monitoring and research activities.
Certified Reference Materials (CRMs) for this compound are commercially available from specialized suppliers. lgcstandards.comfujifilm.comcpachem.com These standards are produced under stringent quality management systems, often with certifications such as ISO 17034 (for reference material producers), ISO 17025 (for testing and calibration laboratories), and ISO 9001. cpachem.com
The validation of these standards involves rigorous testing to confirm their identity and purity. A combination of analytical techniques is used for this purpose. The purity is often determined by HPLC, while the structural identity is confirmed by spectroscopic methods like NMR. fujifilm.com Quantitative NMR (qNMR) can also be used to establish an accurate purity value. fujifilm.com These well-characterized standards are essential for calibrating instruments, preparing matrix-matched calibrants, and performing recovery experiments to validate analytical methods.
Table 3: Characteristics of a Commercial this compound Analytical Standard
| Characteristic | Description | Source(s) |
|---|---|---|
| Product Name | This compound Standard | fujifilm.com |
| CAS Number | 17757-70-9 | lgcstandards.com |
| Intended Use | Pesticide Residue Analysis | fujifilm.com |
| Purity Assay | ≥ 98.0% | fujifilm.com |
| Validation Methods | HPLC, quantitative NMR (qNMR) | fujifilm.com |
| Certifications | ISO 17034, ISO 17025, ISO 9001 | cpachem.com |
Extraction and Clean-up Protocols for Complex Environmental and Biological Matrices
The accurate determination of this compound in diverse and complex environmental and biological samples necessitates robust extraction and clean-up methodologies. These protocols are critical for isolating the analyte from interfering matrix components, thereby enhancing the sensitivity and reliability of subsequent analytical quantification. The choice of method is heavily dependent on the specific characteristics of the sample matrix, with techniques such as QuEChERS, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) being widely employed.
A prevalent and effective method for pesticide residue analysis, including carboxin and its metabolites, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. altascientific.cnnih.govnih.gov Research involving peanut matrices (kernels, shells, and straw) has demonstrated the successful application of a modified QuEChERS method for the simultaneous analysis of carboxin, oxycarboxin, and this compound. altascientific.cnnih.gov The optimization of this method revealed that the choice of extraction solvent is crucial. While acetonitrile (MeCN) is a common choice, its efficiency for carboxin and its metabolites was found to be unsatisfactory on its own, with recoveries for this compound exceeding 120% in peanut shells, indicating significant matrix effects. altascientific.cn The addition of a base, specifically aqueous ammonia (B1221849), to the acetonitrile significantly improved extraction efficiency. An extraction solvent of MeCN/1% (v/v) aqueous ammonia was found to provide satisfactory recoveries for all three compounds across the different peanut matrices. altascientific.cn
Interestingly, for the peanut samples, a traditional dispersive solid-phase extraction (d-SPE) clean-up step was found to be unnecessary. altascientific.cn Researchers discovered that a 10-fold dilution of the extract with acetonitrile was sufficient to reduce matrix effects to an acceptable level for UPLC-MS/MS analysis, saving both time and resources. altascientific.cn However, when sorbents were tested, no significant differences were observed between primary secondary amine (PSA) or Florisil and the dilution method, except for an increased recovery of this compound from peanut shells when using the sorbents. altascientific.cn
Solid-phase extraction (SPE) is another cornerstone technique for the clean-up of this compound from various samples. researchgate.netthaiscience.info For instance, an effective method for analyzing carboxin in cabbage involved extraction with ethyl acetate (B1210297) followed by a clean-up step using SPE with a Florisil sorbent. thaiscience.info The optimal elution from the SPE cartridge was achieved with 3 mL of 70% acetonitrile in water. thaiscience.info This protocol, coupled with HPLC-UV detection, yielded high recovery rates for carboxin. thaiscience.info Another related technique, matrix solid phase dispersion (MSPD), has been developed for the extraction of pesticides, including carboxin, from soybeans, using a C8 co-column for the clean-up step. researchgate.net
For aqueous samples, SPE provides a reliable method for concentrating and purifying analytes. EPA Method 506, for example, utilizes C18 bonded silica (B1680970) cartridges to extract various organic compounds from water. obrnutafaza.hr Although this specific method targets phthalate (B1215562) and adipate (B1204190) esters, the principle is broadly applicable to other semi-polar compounds like this compound. The general procedure involves passing a water sample through the C18 cartridge, followed by elution with a solvent such as methylene (B1212753) chloride. obrnutafaza.hr
More traditional methods like liquid-liquid extraction (LLE) have also been documented for carboxin and its metabolites. An established method for wheat, oats, and barley involves extraction into chloroform. regulations.govregulations.gov This is followed by a caustic digestion in a reducing environment, which cleaves aniline (B41778) from both carboxin and its sulfoxide metabolite. The resulting aniline is then removed by steam distillation for subsequent analysis. regulations.govregulations.gov
Specific protocols have been developed for challenging environmental matrices like soil. One such procedure details the extraction of carboxin, this compound, and carboxin sulfone from soil samples. epa.gov The method involves extraction with an acetone/methylene chloride mixture. The resulting extract is then passed through sodium sulfate (B86663) to remove residual water. epa.gov A critical consideration in this protocol is the susceptibility of carboxin to photooxidize into this compound when exposed to light. Therefore, protecting samples from light throughout the extraction and storage process is imperative to ensure accurate quantification of the individual compounds. epa.gov
Research Findings on Extraction and Clean-up
Below are data tables summarizing the findings from various research studies on the extraction and clean-up of carboxin and its metabolites from different matrices.
Table 1: QuEChERS-Based Method for Carboxin and Metabolites in Peanuts
| Analyte | Matrix | Extraction Solvent | Clean-up | Recovery (%) | Analytical Method | Reference |
|---|---|---|---|---|---|---|
| Carboxin | Peanut Kernels, Shells, Straw | MeCN/1% (v/v) aq. NH₃ | 10-fold dilution with MeCN | 73.5 - 117.1 | UPLC-MS/MS | altascientific.cn |
| This compound | Peanut Kernels, Shells, Straw | MeCN/1% (v/v) aq. NH₃ | 10-fold dilution with MeCN | 73.5 - 117.1 | UPLC-MS/MS | altascientific.cn |
Table 2: Solid-Phase Extraction (SPE) Methods for Carboxin
| Matrix | Extraction Solvent | SPE Sorbent | Eluting Solvent | Recovery (%) | Analytical Method | Reference |
|---|---|---|---|---|---|---|
| Cabbage | Ethyl Acetate | Florisil | 3 mL of 70% MeCN/water | 90.0 ± 1.2 | HPLC-UV | thaiscience.info |
Table 3: Extraction Protocol for Carboxin and Metabolites in Soil
| Analyte | Matrix | Extraction Solvent | Clean-up | Key Considerations | Analytical Method | Reference |
|---|---|---|---|---|---|---|
| Carboxin | Soil | Acetone/Methylene Chloride | Sodium Sulfate | Protect from light | HPLC | epa.gov |
| This compound | Soil | Acetone/Methylene Chloride | Sodium Sulfate | Protect from light | HPLC | epa.gov |
Ecotoxicological and Non Target Organism Impact Research
Environmental Exposure Assessment of Carboxin (B1668433) Sulfoxide (B87167)
Carboxin sulfoxide is recognized as the principal and more persistent degradation product of the fungicide Carboxin in the environment. epa.gov Its formation and presence in various environmental compartments are key to understanding its potential ecological impact.
This compound is frequently identified in residue analyses of environmental samples following the application of its parent compound, Carboxin.
Soil: In both aerobic and anaerobic soil environments, Carboxin rapidly degrades, with this compound being the predominant resulting compound. epa.gov Studies have shown that this compound is more persistent and mobile than Carboxin. epa.govorst.edu For instance, one study noted that after seven days, this compound constituted 31% to 45% of the initially applied amount of Carboxin. orst.edu Under anaerobic soil conditions, this compound can also be converted back to Carboxin. epa.gov In greenhouse experiments using sandy loam soil, the complete oxidation of Carboxin to this compound was observed within a two-week period. epa.gov
Water: The oxidation of Carboxin to this compound also occurs in water. orst.edu Sunlight exposure of aqueous suspensions of Carboxin leads to its phototransformation, with this compound being the main and most photostable product. acs.orgnih.gov
Plant Tissues: As a systemic fungicide, Carboxin and its metabolites can be found within plant tissues. A specific analytical method has been developed for the determination of residues of Carboxin and its two main metabolites, including this compound, in peanut kernels, shells, and straw. altascientific.cn This method demonstrated satisfactory recovery values, ranging from 71.7% to 118.3%, confirming its suitability for residue monitoring in crops. altascientific.cn
Due to a lack of direct monitoring data for this compound in drinking water, its potential concentrations are estimated using modeling software. epa.gov The U.S. Environmental Protection Agency (EPA) includes this compound in its drinking water risk assessments because it forms quickly and is more persistent than the parent compound. epa.gov
Screening models such as the FQPA Index Reservoir Screening Tool (FIRST) for surface water and the Screening Concentration in Ground Water (SCI-GROW) model for groundwater are used to estimate these concentrations. regulations.gov The use pattern for seed treatment on peanuts is often selected for modeling as it is expected to generate the highest potential EECs. regulations.gov
| Water Source | Concentration Type | Estimated Environmental Concentration (EEC) (µg/L) |
|---|---|---|
| Surface Water | Acute | 30 |
| Surface Water | Chronic | 0.63 |
| Groundwater | - | 0.095 |
Data sourced from a Tier I drinking water assessment performed by the EPA. regulations.gov
Effects on Aquatic Organisms
The ecotoxicological effects of this compound on aquatic life have been a subject of investigation, often in comparison to its parent compound. The EPA has suggested that the toxicity of this compound is likely comparable to that of Carboxin based on its structure. epa.gov
Studies have evaluated the chronic toxicity of this compound on various aquatic organisms. In tests with the crustacean Ceriodaphnia dubia, this compound exhibited a level of activity similar to that of Carboxin. acs.org However, for the alga Pseudokirchneriella subcapitata, no toxic potential for this compound was observed even at the maximum tested concentration of 30 mg/L. acs.org
The parent compound, Carboxin, is classified as ranging from moderately to slightly toxic to aquatic animals on an acute exposure basis. epa.gov It is considered highly toxic to fish. orst.edu
| Organism | Compound | Endpoint | Concentration (mg/L) |
|---|---|---|---|
| Ceriodaphnia dubia (crustacean) | This compound | Chronic Toxicity | Similar activity to Carboxin |
| Pseudokirchneriella subcapitata (alga) | This compound | Chronic Toxicity (No Effect) | 30 |
| Brachionus calyciflorus (rotifer) | This compound | Acute Toxicity (LC50) | As toxic as parent compound |
| Thamnocephalus platyurus (crustacean) | This compound | Acute Toxicity (LC50) | As toxic as parent compound |
| Daphnia magna (crustacean) | This compound | Acute Toxicity | No effect found |
Data sourced from a study on the phototransformation and toxicity of Carboxin and its sulfoxide. acs.org
While direct studies on the effects of this compound on the structural and functional development of zebrafish embryos are limited, research on the parent compound, Carboxin, provides significant insights, especially given the presumed comparable toxicity. epa.gov
Exposure to Carboxin has been shown to induce developmental toxicity and cardiotoxicity in zebrafish embryos. nih.gov Observed structural changes include pericardial edema and alterations to the linear structure of the heart. nih.govresearchgate.net These phenotypic changes indicate that the compound can disrupt normal cardiac development. nih.gov
Cellular and Molecular Toxicological Investigations
Investigations into the parent compound Carboxin reveal mechanisms of toxicity at the cellular and molecular level that may be relevant for this compound. Exposure to Carboxin can lead to oxidative stress, evidenced by the accumulation of reactive oxygen species (ROS) in zebrafish embryos. nih.gov This increase in ROS can cause damage to mitochondria, the primary sites of energy production in cells. nih.gov
Further molecular effects observed from Carboxin exposure include a significant decrease in ATPase activities and gene expression levels related to energy production. nih.gov Additionally, Carboxin exposure has been found to inhibit the proliferation of myocardial cells, which contributes to the observed heart failure and eventual embryo mortality. nih.gov The fundamental mechanism of toxic action for Carboxin is the inhibition of the mitochondrial enzyme succinate (B1194679) dehydrogenase. herts.ac.uk
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Accumulation
While direct studies on this compound's ability to induce oxidative stress are limited, research on the parent compound, carboxin, provides significant insights. Exposure to carboxin has been shown to cause the accumulation of reactive oxygen species (ROS) in non-target organisms. orst.edu Given the structural similarity and comparable toxicity, it is inferred that this compound likely contributes to a similar state of oxidative stress, a condition characterized by an imbalance between the production of ROS and the organism's ability to detoxify these reactive products.
Mitochondrial Damage and Alterations in ATPase Activities
The primary mode of action for carboxin is the inhibition of mitochondrial function. herts.ac.uk Specifically, it targets the succinate dehydrogenase enzyme complex. nih.gov Research on carboxin has demonstrated that this mitochondrial disruption can lead to damage within the mitochondria and a corresponding decrease in the activity of ATPases, enzymes crucial for cellular energy transfer. orst.edu As the active toxicological properties are likely retained in the sulfoxide form, it is probable that this compound also impairs mitochondrial function and alters ATPase activities in non-target organisms.
Impact on Cell Proliferation and Differentiation
There is a notable lack of direct research into the specific effects of this compound on the cellular processes of proliferation and differentiation in non-target organisms. While studies on the parent compound, carboxin, have indicated potential impacts on cell proliferation, further investigation is required to understand the direct role of this compound in these fundamental cellular behaviors. orst.edu
Investigations into Organ-Specific Toxicities (e.g., liver, kidney)
Regulatory assessments have identified the liver and kidneys as the primary target organs for carboxin toxicity in animal studies. epa.govorst.edu Chronic exposure to carboxin has been linked to changes in the weights of these organs and, at higher doses, to fluid accumulation in the liver and changes in the kidneys. orst.edu Based on the principle of comparable toxicity, it is anticipated that this compound presents a similar risk of hepatotoxicity and nephrotoxicity in non-target organisms.
Bioaccumulation and Biotransformation in Non-Target Organisms
The environmental fate and metabolic pathways of this compound are critical to understanding its long-term impact on non-target species.
Uptake and Translocation Studies
Carboxin and its sulfoxide metabolite are known to be mobile and can be taken up by plants from the soil. orst.edu While specific studies on the uptake and translocation of this compound in non-target animals are not widely available, the physical and chemical properties of the molecule suggest a potential for absorption and distribution within organisms following exposure. In animal studies, the parent compound carboxin and its degradation products are rapidly excreted, with no significant accumulation in tissues. orst.edu
Metabolite Profiles in Exposed Organisms
Carboxin is readily oxidized to this compound in the environment and within organisms. altascientific.cn This biotransformation is a key step in its metabolic pathway. Further metabolism of this compound has been observed in rats, leading to the formation of compounds such as 4-hydroxythis compound and 4-O-glucuronyl this compound. herts.ac.uk This indicates that non-target organisms may possess the enzymatic machinery to further process this compound, leading to a profile of secondary metabolites. The identification of these metabolites is crucial for a complete understanding of the toxicokinetics of this compound.
Table 1: Summary of Ecotoxicological Effects of Carboxin and Inferred Effects of this compound
| Effect | Research Findings on Carboxin | Inferred Effects of this compound |
| Oxidative Stress | Induces accumulation of Reactive Oxygen Species (ROS). orst.edu | Likely induces a similar state of oxidative stress. |
| Mitochondrial Damage | Inhibits mitochondrial function and decreases ATPase activity. orst.eduherts.ac.uk | Likely impairs mitochondrial function and alters ATPase activities. |
| Organ-Specific Toxicity | Primary target organs are the liver and kidneys. epa.govorst.edu | Likely exhibits similar hepatotoxic and nephrotoxic potential. |
Table 2: Known Metabolites of Carboxin in Various Systems
| Compound | Parent Compound | System/Organism | Reference |
| This compound | Carboxin | Soil, Water, Plants, Animals | altascientific.cnorst.edu |
| Carboxin sulfone | Carboxin | Soil, Water | orst.edu |
| 4-hydroxythis compound | Carboxin | Rat (Urine & Bile) | herts.ac.uk |
| 4-O-glucuronyl this compound | Carboxin | Rat (Urine & Bile) | herts.ac.uk |
Q & A
Q. Q1. What methodologies are recommended for detecting Carboxin sulfoxide in environmental and biological samples?
this compound can be detected using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or liquid scintillation counting for radiolabeled studies. For environmental samples, solid-phase extraction (SPE) is often employed to concentrate the analyte prior to analysis. In animal metabolism studies, urinary metabolites are typically separated via thin-layer chromatography (TLC) and quantified using liquid scintillation . Method validation should include recovery tests and calibration with certified reference materials.
Q. Q2. What is the known metabolic pathway of this compound in mammalian systems?
In mammals, this compound is metabolized to Carboxin sulfone , its primary oxidative derivative, which accounts for ~47–56% of urinary metabolites within 72 hours. Unidentified minor metabolites (3–27%) suggest additional enzymatic pathways. Studies recommend using isotopic labeling (e.g., ¹⁴C) to trace metabolic intermediates and validate degradation kinetics. Liver microsomal assays can further elucidate cytochrome P450 involvement .
Q. Q3. How does this compound interact with soil matrices, and what factors influence its mobility?
this compound’s mobility in soil depends on organic carbon content , pH, and microbial activity. Adsorption studies using batch equilibrium techniques show higher retention in organic-rich soils (log Koc = 2.5–3.2). For field assessments, lysimeter trials under controlled irrigation can simulate leaching potential. Analytical methods like LC-MS/MS are critical for quantifying low concentrations (ppb levels) in porewater .
Advanced Research Questions
Q. Q4. How can researchers reconcile discrepancies in reported degradation rates of this compound across studies?
Contradictions in degradation rates often stem from variability in experimental conditions (e.g., soil type, microbial consortia). To address this:
- Standardize test systems using OECD Guideline 307 for aerobic soil degradation.
- Employ meta-analysis to identify covariates (e.g., temperature, moisture) influencing degradation kinetics.
- Validate findings with isotope ratio mass spectrometry (IRMS) to distinguish biotic vs. abiotic pathways .
Q. Q5. What experimental designs are optimal for assessing this compound’s ecotoxicological effects on non-target organisms?
For ecotoxicology:
- Use mesocosm studies to replicate field conditions, incorporating species like Daphnia magna (acute toxicity) and earthworms (chronic exposure).
- Apply dose-response modeling to derive EC₅₀ values.
- Include metabolomic profiling to identify sublethal effects (e.g., oxidative stress biomarkers). Current data gaps for aquatic invertebrates and soil microbiota warrant prioritized testing .
Q. Q6. How can computational models improve risk assessment frameworks for this compound?
Integrate quantitative structure-activity relationship (QSAR) models with fugacity-based fate models to predict environmental partitioning. Calibrate models using field data (e.g., half-life in agricultural soils) and refine with Monte Carlo simulations to account for parameter uncertainty. Cross-reference with EPA’s ECOTOX Knowledgebase for species sensitivity distributions .
Q. Q7. What advanced spectroscopic techniques are suitable for characterizing this compound’s reactive intermediates?
- NMR spectroscopy (¹H/¹³C) to resolve structural isomers.
- Time-resolved fluorescence spectroscopy for studying photodegradation products.
- X-ray crystallography to confirm stereochemistry of synthetic derivatives. Pair with DFT calculations to predict reaction pathways .
Methodological Guidance for Data Synthesis
Q. Q8. How should researchers approach systematic reviews of this compound’s environmental persistence?
- Define inclusion criteria using PICO framework (Population: environmental compartments; Intervention: this compound exposure; Comparison: control systems; Outcomes: degradation half-lives).
- Search databases (Web of Science, PubMed) with terms: “this compound AND (degradation OR persistence)”.
- Use PRISMA flow diagrams to document study selection. Assess bias via ROBINS-I tool for non-randomized studies .
Q. Q9. What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?
- Fit data to log-logistic models (e.g., R package drc) to estimate EC₅₀/LC₅₀ values.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Report confidence intervals and effect sizes (Cohen’s d) for transparency. For non-linear kinetics, use Michaelis-Menten models .
Data Gaps and Future Research Directions
Q10. What unresolved questions exist regarding this compound’s mode of action in fungal pathogens?
- The role of succinate dehydrogenase inhibition in resistance mechanisms requires transcriptomic profiling (RNA-seq) of resistant vs. susceptible strains.
- Investigate synergism with other fungicides using Loewe additivity models .
- Crystallography of enzyme-ligand complexes could reveal binding-site mutations .
Q. Q11. How can multi-omics approaches enhance understanding of this compound’s environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
